molecular formula C39H67N5O7 B8057422 Monomethyl auristatin E

Monomethyl auristatin E

Cat. No.: B8057422
M. Wt: 718.0 g/mol
InChI Key: RJACXSRFJLSJEZ-DWDUBXCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Monomethyl auristatin E is a complex organic molecule with potential applications in various scientific fields. This compound features multiple chiral centers, making it a stereochemically rich molecule. It is characterized by the presence of several functional groups, including amides, amines, hydroxyl, and methoxy groups, which contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. A general synthetic route might include:

    Formation of the Pyrrolidine Ring: This step could involve the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Hydroxy and Methoxy Groups: These functional groups can be introduced through selective hydroxylation and methylation reactions, often using reagents like sodium borohydride (NaBH4) for reduction and methyl iodide (CH3I) for methylation.

    Amide Bond Formation: The amide bonds are typically formed through condensation reactions between carboxylic acids and amines, using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes, using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, chromium trioxide (CrO3)

    Reduction: LiAlH4, NaBH4

    Substitution: NaH, alkyl halides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a chiral building block for the synthesis of more complex molecules. Its multiple functional groups and stereocenters make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with enzymes and receptors, given its structural complexity and the presence of multiple functional groups that can participate in hydrogen bonding and other interactions.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. The presence of amide and amine groups suggests it might interact with biological targets such as proteins and nucleic acids, potentially leading to applications in drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions, leveraging its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The presence of multiple chiral centers and functional groups allows for a high degree of specificity in these interactions, potentially leading to selective biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Monomethyl auristatin E
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity patterns or biological activities due to subtle differences in its structure.

Conclusion

The compound This compound is a complex and versatile molecule with potential applications in various scientific fields. Its synthesis involves multiple steps and precise control of reaction conditions, and it can undergo a variety of chemical reactions. Its unique structure makes it a valuable compound for research in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(2S)-N-[(2S)-2-[[(3R,5S)-1-[(2S)-2-[(2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]-3-methyl-2-(methylamino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)33(24(4)5)39(49)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48,49)/t25-,26+,27+,29-,30+,32-,33-,34?,35+,36?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJACXSRFJLSJEZ-DWDUBXCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C([C@@H](CC(=O)N1CCC[C@H]1C([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H67N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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